An In-depth Technical Guide to Benzyl-PEG2-CH2-Boc: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide to Benzyl-PEG2-CH2-Boc: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Benzyl-PEG2-CH2-Boc, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. The linker component, such as Benzyl-PEG2-CH2-Boc, plays a crucial role in the efficacy of a PROTAC by connecting the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand and influencing the overall physicochemical properties of the molecule.
Core Chemical Properties and Data
Benzyl-PEG2-CH2-Boc, also known as tert-butyl (2-(2-(benzyloxy)ethoxy)ethyl)carbamate, is a polyethylene glycol (PEG)-based linker. The benzyl group provides a stable protecting group for the terminal alcohol, while the Boc (tert-butyloxycarbonyl) group protects the amine, allowing for selective deprotection and sequential conjugation during PROTAC synthesis.[1] Its PEGylated nature enhances solubility and can improve the pharmacokinetic profile of the resulting PROTAC molecule.
Table 1: Chemical and Physical Properties of Benzyl-PEG2-CH2-Boc
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₆O₅ | [1] |
| Molecular Weight | 310.39 g/mol | [1] |
| CAS Number | 1643957-26-9 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Role in PROTAC Signaling Pathway
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, leads to the ubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the proteasome. Benzyl-PEG2-CH2-Boc serves as a component of the linker that connects the two binding moieties of the PROTAC, and its length and composition are critical for optimal ternary complex formation and subsequent protein degradation.
Experimental Protocols
While specific, publicly available experimental data for the characterization of Benzyl-PEG2-CH2-Boc is limited, the following are representative protocols based on standard analytical techniques for similar PEGylated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the chemical structure of Benzyl-PEG2-CH2-Boc.
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Methodology:
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Dissolve 5-10 mg of Benzyl-PEG2-CH2-Boc in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.
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Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
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Process the spectrum to identify characteristic peaks for the benzyl, PEG, and Boc moieties. Expected chemical shifts (δ) would include signals for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic protons (~4.5 ppm), the PEG chain protons (~3.6 ppm), and the tert-butyl protons of the Boc group (~1.4 ppm).
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High-Performance Liquid Chromatography (HPLC)
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Objective: To assess the purity of Benzyl-PEG2-CH2-Boc.
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Methodology:
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Prepare a stock solution of Benzyl-PEG2-CH2-Boc in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
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Use a reverse-phase C18 column.
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Employ a gradient elution method with mobile phase A consisting of water with 0.1% trifluoroacetic acid (TFA) and mobile phase B consisting of acetonitrile with 0.1% TFA.
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A typical gradient might run from 10% B to 90% B over 20 minutes.
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Monitor the elution profile using a UV detector at a wavelength of approximately 254 nm (for the benzyl group).
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The purity is determined by the relative area of the main peak.
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Mass Spectrometry (MS)
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Objective: To confirm the molecular weight of Benzyl-PEG2-CH2-Boc.
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Methodology:
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Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
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Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
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Acquire the mass spectrum in positive ion mode.
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Look for the molecular ion peak corresponding to [M+H]⁺ (expected m/z ≈ 311.18) or [M+Na]⁺ (expected m/z ≈ 333.16).
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Experimental Workflow for PROTAC Synthesis
Benzyl-PEG2-CH2-Boc is a versatile building block for the modular synthesis of PROTACs. A typical workflow involves the sequential deprotection and coupling of the linker with the target-binding ligand and the E3 ligase ligand.
Disclaimer: The experimental protocols provided are illustrative and based on general chemical principles for similar compounds. Specific conditions may need to be optimized for individual laboratory settings and equipment. No specific experimental data for Benzyl-PEG2-CH2-Boc was found in the public domain during the literature search.
> Figure 1: Molecular Structure of Benzyl-PEG2-CH2-Boc.
